Dexamethasone acefurate
Overview
Description
Synthesis Analysis
While detailed synthesis pathways for dexamethasone acefurate specifically are not highlighted in the available literature, the synthesis of dexamethasone derivatives often involves complex organic reactions, including the introduction of specific functional groups to modify the parent molecule for desired properties. For example, improved synthetic routes to dexamethasone derivatives from natural sources, like tigogenin, have been developed to introduce hydroxy-methyl groups and diene structures, enhancing their pharmacological profiles (Ohta et al., 1997)(Ohta et al., 1997).
Molecular Structure Analysis
The molecular structure of dexamethasone derivatives is characterized by modifications that impact their biological activity and interaction with glucocorticoid receptors. For example, polymorph forms of dexamethasone derivatives, such as dexamethasone palmitate and dexamethasone acetate, have been studied for their crystal structures, showing conformational and packing similarities to phospholipid molecules, which suggest possible interaction modes (Doi et al., 1989; Silva et al., 2018)(Doi et al., 1989)(Silva et al., 2018).
Chemical Reactions and Properties
Dexamethasone and its derivatives undergo various chemical reactions that define their pharmacokinetic profiles and interactions within biological systems. For example, dexamethasone has been shown to modulate cytokine expression, affect the synthesis and degradation of biomolecules like phosphatidylinositol, and influence the expression of genes related to inflammation and immune responses (Grove et al., 1983; Wang et al., 2007)(Grove et al., 1983)(Wang et al., 2007).
Physical Properties Analysis
The physical properties of dexamethasone derivatives, such as solubility, melting point, and stability, are crucial for their formulation and therapeutic application. Polymorphic forms of dexamethasone, for instance, exhibit different physical properties that can affect drug delivery and efficacy (Silva et al., 2018)(Silva et al., 2018).
Chemical Properties Analysis
The chemical properties of dexamethasone derivatives, including reactivity, chemical stability, and interaction with other molecules, play a significant role in their pharmacological effects. The synthesis and characterization of dexamethasone conjugates have explored methods to enhance targeted delivery and reduce side effects, indicating the vast potential of chemical modifications (Dubashynskaya et al., 2021)(Dubashynskaya et al., 2021).
Scientific Research Applications
Postoperative Pain Control in Pediatric Surgery : A study by Hong et al. (2010) demonstrated that intravenous dexamethasone in combination with a caudal block significantly improved postoperative analgesia in children undergoing day-case pediatric orchiopexy, without adverse effects (Hong et al., 2010).
Pulmonary and Renal Effects in Fetal Sheep : Research by Zimmermann et al. (2003) found that dexamethasone increased pulmonary angiotensin-converting enzyme (ACE) in fetal sheep, which may contribute to glucocorticoid-induced increases in blood pressure (Zimmermann et al., 2003).
Cognitive Effects in Non-CAH Children : Wallensteen et al. (2016) reported that prenatal dexamethasone exposure affects cognitive functions in healthy girls, indicating that it may not be safe in the context of congenital adrenal hyperplasia (CAH) treatment (Wallensteen et al., 2016).
Ophthalmic Applications : A study by Wang et al. (2014) discussed the controlled release of dexamethasone from engineered microparticles of porous silicon dioxide for ophthalmic applications, suggesting a method to mitigate higher rates of intraocular pressure rise and cataract (Wang et al., 2014).
Nanomedicines in Inflammatory Arthritis : Quan et al. (2014) evaluated different nanomedicine formulations of dexamethasone in an adjuvant-induced arthritis rat model, finding that slower drug release kinetics led to longer therapeutic activity and better joint protection (Quan et al., 2014).
Effect on Pulmonary and Renal Angiotensin-Converting Enzyme in Fetal Sheep : Zimmermann et al. (2003) studied the impact of dexamethasone on pulmonary and renal ACE in fetal sheep, noting a significant increase in pulmonary ACE with dexamethasone infusion, which might partly contribute to glucocorticoid-induced blood pressure increase (Zimmermann et al., 2003).
Paraquat Poisoning Treatment : Dinis-Oliveira et al. (2006) reported that a single high dose of dexamethasone ameliorated biochemical and histological lung and liver alterations induced by paraquat in rats, suggesting its potential as a therapeutic drug against paraquat-induced toxicity (Dinis-Oliveira et al., 2006).
Safety And Hazards
Dexamethasone can weaken your immune system, making it easier for you to get an infection or worsening an infection you already have or have recently had . It is advised to avoid contact with skin, eyes, or clothing, avoid breathing dust/fume/gas/mist/vapors/spray, and keep in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33FO8/c1-16-12-21-20-8-7-18-13-19(32)9-10-26(18,3)28(20,30)23(33)14-27(21,4)29(16,24(34)15-37-17(2)31)38-25(35)22-6-5-11-36-22/h5-6,9-11,13,16,20-21,23,33H,7-8,12,14-15H2,1-4H3/t16-,20+,21+,23+,26+,27+,28+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIWRLSEGOVQQD-BJRLRHTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C5=CC=CO5)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C5=CC=CO5)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33FO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022900 | |
Record name | Dexamethasone acefurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexamethasone acefurate | |
CAS RN |
83880-70-0 | |
Record name | Dexamethasone acefurate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83880-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexamethasone acefurate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083880700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexamethasone acefurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXAMETHASONE ACEFURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4N6E1T46B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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